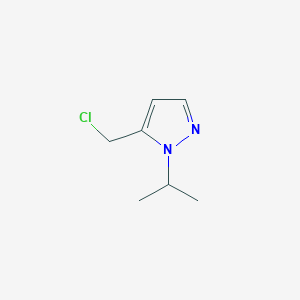

5-(chloromethyl)-1-isopropyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Organic Chemistry

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This unique arrangement confers a combination of chemical stability and reactivity that makes the pyrazole scaffold a cornerstone in modern organic chemistry. mdpi.com The significance of pyrazole derivatives is underscored by their wide-ranging applications. In pharmaceuticals, the pyrazole core is present in numerous blockbuster drugs, including the anti-inflammatory agent celecoxib (B62257) and the anti-obesity drug rimonabant. numberanalytics.comnih.gov This prevalence is due to the pyrazole ring's ability to act as a versatile pharmacophore, engaging in various biological interactions. numberanalytics.comnih.gov Beyond medicine, pyrazole derivatives are integral to agrochemicals, serving as potent fungicides, insecticides, and herbicides. proquest.comresearchgate.netthebookloft.com Their utility also extends to materials science, where they are used in the creation of dyes, luminescent compounds, and conducting polymers. numberanalytics.com The continued interest in this class of compounds stems from their synthetic accessibility and the diverse biological and physical properties that can be achieved through substitution on the pyrazole ring. researchgate.netmdpi.com

Structural and Electronic Features of Halogenomethyl-Substituted Pyrazoles

The pyrazole ring is an aromatic system with one pyrrole-like nitrogen (proton-donating) and one pyridine-like nitrogen (proton-accepting), making it both a weak acid and a weak base. mdpi.com The introduction of a halogenomethyl group, such as chloromethyl (-CH₂Cl), significantly alters the electronic landscape and reactivity of the parent heterocycle. The presence of the electronegative chlorine atom polarizes the C-Cl bond, rendering the methylene (B1212753) carbon highly electrophilic.

This feature makes chloromethyl-substituted pyrazoles valuable alkylating agents in organic synthesis. The chloromethyl group at the 5-position, as in the title compound, serves as a reactive handle for nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups (containing O, N, S, or C nucleophiles), thereby enabling the synthesis of diverse libraries of pyrazole derivatives. The chlorine atom is a good leaving group, facilitating these transformations under relatively mild conditions. mdpi.com Furthermore, the electronic properties of the pyrazole ring can influence the reactivity of the chloromethyl group, and conversely, the electron-withdrawing nature of the substituent can affect the aromatic system. bibliotekanauki.pl

Rationale for Research Focus on 5-(chloromethyl)-1-isopropyl-1H-pyrazole

The specific substitution pattern of this compound makes it a compound of significant synthetic interest. The rationale for focusing on this molecule is twofold, based on its distinct structural components:

The 1-Isopropyl Group: Alkyl groups on the N1 nitrogen of the pyrazole ring are crucial for modulating the compound's physicochemical properties, such as solubility, lipophilicity, and steric profile. The isopropyl group, being bulkier than a methyl or ethyl group, can influence the molecule's conformation and how it interacts with biological targets or other reactants. orgsyn.org While pyrazole synthesis with bulky groups like isopropyl can sometimes be slower, it provides a pathway to derivatives with unique properties. orgsyn.org The 1-isopropyl-pyrazole scaffold has been successfully incorporated into biologically active molecules, demonstrating its utility in medicinal chemistry. sigmaaldrich.comapolloscientific.co.ukboronmolecular.com

The 5-Chloromethyl Group: As established, this group is a key functional handle. Its position at C5 provides a regiochemically defined site for elaboration. Synthetic strategies often rely on such reactive intermediates to build more complex molecular architectures. The ability to easily displace the chloride allows this compound to serve as a versatile building block for creating novel compounds for screening in drug discovery and materials science.

Thus, the combination of a property-modulating isopropyl group and a synthetically versatile chloromethyl group makes this specific molecule a prime candidate for research aimed at generating novel functionalized pyrazoles.

Overview of Current Research Trajectories and Gaps for the Chemical Compound

While the broader field of pyrazole chemistry is extensively studied, a specific focus on this compound in the scientific literature is limited. This scarcity of dedicated research represents a significant knowledge gap. Current research on functionalized pyrazoles is moving towards several key areas: the development of more efficient and sustainable synthetic methodologies, the post-functionalization of pyrazole scaffolds to create structural diversity, and the exploration of novel applications in areas like neurodegenerative disease therapeutics and energetic materials. researchgate.netnih.govmdpi.com

Scope and Objectives of the Academic Research Outline

The scope of this article is to provide a focused and scientifically rigorous overview of the chemical compound this compound, based on the foundational principles of pyrazole chemistry. The primary objectives are:

To contextualize the compound by summarizing the established significance of pyrazole heterocycles in modern chemistry.

To detail the key structural and electronic characteristics of halogenomethyl-pyrazoles that underpin their synthetic utility.

To present a clear rationale for the scientific interest in this specific molecule, highlighting the roles of its isopropyl and chloromethyl substituents.

To identify the current state of research and, crucially, delineate the existing gaps in knowledge regarding this compound.

To establish a foundation for future research endeavors aimed at synthesizing, characterizing, and exploring the potential applications of novel derivatives based on this versatile scaffold.

Chemical Compound Data

Table 1: Physicochemical Properties of Isomeric and Related Chloromethyl Pyrazoles.

| Property | 3-(Chloromethyl)-1-isopropyl-1H-pyrazole bldpharm.com | 3-(Chloromethyl)-1-methyl-1H-pyrazole cas.org | 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole |

| CAS Number | 1260659-10-6 | 84547-64-8 | 852227-86-2 (free base) |

| Molecular Formula | C₇H₁₁ClN₂ | C₅H₇ClN₂ | C₆H₉ClN₂ |

| Molecular Weight | 158.63 g/mol | 130.58 g/mol | 144.60 g/mol |

| Boiling Point | Not Available | 146-148 °C | Not Available |

| Melting Point | Not Available | 261-262 °C | Not Available |

| Canonical SMILES | CC(C)N1N=C(C=C1)CCl | CN1N=C(C=C1)CCl | CC1=CC(CCl)=NN1C |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-1-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2/c1-6(2)10-7(5-8)3-4-9-10/h3-4,6H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDPJNDEFANEPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501238671 | |

| Record name | 1H-Pyrazole, 5-(chloromethyl)-1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501238671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260658-90-9 | |

| Record name | 1H-Pyrazole, 5-(chloromethyl)-1-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260658-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 5-(chloromethyl)-1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501238671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloromethyl 1 Isopropyl 1h Pyrazole

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 5-(chloromethyl)-1-isopropyl-1H-pyrazole allows for the logical deconstruction of the molecule to identify plausible starting materials. The most evident disconnection is the carbon-chlorine bond of the chloromethyl group. This leads to the precursor alcohol, (1-isopropyl-1H-pyrazol-5-yl)methanol. This transformation, a forward-sense chlorination, is a common and feasible synthetic step.

Further disconnection of the pyrazole (B372694) ring itself suggests several strategic approaches. A primary route involves the formation of the pyrazole ring via a cyclocondensation reaction. This retrosynthetic step breaks the N1-C5 and N2-C3 bonds, leading to a 1,3-dicarbonyl compound or its synthetic equivalent and isopropylhydrazine. The chloromethyl functionality can be introduced either before or after the pyrazole ring formation, depending on the stability and reactivity of the intermediates.

An alternative retrosynthetic pathway for the pyrazole ring involves a [3+2] cycloaddition reaction. This approach disconnects the ring into a three-atom component (a 1,3-dipole, such as a diazo compound) and a two-atom component (a dipolarophile, such as an alkyne or alkene). The substituents, including the precursor to the chloromethyl group, would be present on these fragments.

The following schematic illustrates a plausible retrosynthetic analysis:

This analysis provides a roadmap for the synthetic strategies that will be discussed in the subsequent sections, focusing on the formation of the pyrazole ring as the central synthetic challenge.

Classical and Contemporary Approaches to Pyrazole Ring Formation

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry, with a variety of methods available to the synthetic chemist. These methods offer different levels of regioselectivity, functional group tolerance, and reaction conditions.

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. chemicalbook.comnih.gov In the context of synthesizing this compound, this would involve the reaction of isopropylhydrazine with a suitable 1,3-dielectrophilic species.

The reaction between a β-diketone and a substituted hydrazine, known as the Knorr pyrazole synthesis, is a cornerstone of this approach. nih.gov The regioselectivity of this reaction can be an issue when unsymmetrical 1,3-diketones are used with substituted hydrazines, potentially leading to a mixture of isomeric pyrazoles. The outcome is often influenced by the steric and electronic nature of the substituents on both reactants and the reaction conditions. For the target molecule, a precursor such as 1-chloro-4,4-dimethyl-3-oxopentanal could theoretically be reacted with isopropylhydrazine.

| Reactant 1 | Reactant 2 | Product | Conditions |

| Isopropylhydrazine | 1,3-Diketone | Substituted Pyrazole | Acid or base catalysis, various solvents |

| Isopropylhydrazine | α,β-Unsaturated Ketone | Pyrazoline (then oxidized) | Typically in protic solvents |

| Isopropylhydrazine | β-Ketoester | Pyrazolone | Often under acidic or basic conditions |

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles. mdpi.com This approach often offers high regioselectivity and stereoselectivity.

A common strategy involves the reaction of a diazo compound with an alkyne or an alkene. enamine.netrsc.org To synthesize the target molecule, one could envision the reaction of an isopropyl-substituted diazo compound with a chloromethyl-containing alkyne, or vice versa. For instance, the cycloaddition of diazomethane (B1218177) to an appropriately substituted alkyne can yield a pyrazole, although handling diazomethane can be hazardous. frontiersin.org The regioselectivity of the cycloaddition is governed by the electronic properties of the substituents on both the dipole and the dipolarophile. mdpi.com

| 1,3-Dipole | Dipolarophile | Product | Key Features |

| Diazo Compound | Alkyne | Pyrazole | Often high regioselectivity |

| Nitrile Imine | Alkene/Alkyne | Pyrazole/Pyrazoline | Generated in situ from hydrazonoyl halides |

Multicomponent reactions (MCRs) have emerged as highly efficient synthetic strategies, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, solvent usage, and waste generation.

Several MCRs have been developed for the synthesis of pyrazole derivatives. For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can lead to the formation of a polysubstituted pyrazole. nih.gov By carefully selecting the starting materials, it might be possible to assemble the this compound skeleton in a one-pot fashion. The challenge lies in identifying commercially available or readily accessible starting materials that would lead to the desired substitution pattern.

| Reactants | Product | Advantages |

| Aldehyde, β-Ketoester, Hydrazine | Polysubstituted Pyrazole | High atom economy, operational simplicity |

| Alkyne, Nitrile, Titanium Imido Complex | Pyrazole | Novel approach via N-N bond coupling bldpharm.com |

As an extension of the classical cyclocondensation method, the reaction of hydrazines with acetylenic ketones provides another route to pyrazoles. chemicalbook.comnih.gov The reaction of isopropylhydrazine with an acetylenic ketone bearing a chloromethyl precursor at the appropriate position would be a direct approach. The regioselectivity of this reaction can be influenced by the nature of the substituents on the acetylenic ketone and the reaction conditions. mdpi.com

The in-situ generation of 1,3-diketones followed by their reaction with a hydrazine derivative is another efficient one-pot procedure for pyrazole synthesis. nih.gov

| Substrate | Reagent | Product | Reference |

| 1,3-Diketone | Isopropylhydrazine | 1-Isopropyl-3,5-disubstituted-1H-pyrazole | nih.gov |

| Acetylenic Ketone | Isopropylhydrazine | 1-Isopropyl-3,5-disubstituted-1H-pyrazole | mdpi.com |

The use of diazo compounds is a cornerstone of 1,3-dipolar cycloaddition strategies for pyrazole synthesis. frontiersin.org These reagents can be generated in situ from various precursors, such as tosylhydrazones, which circumvents the need to handle potentially unstable diazo compounds directly. enamine.net The reaction of a diazoalkane with an alkyne is a convergent and often highly regioselective method for preparing pyrazoles. rsc.org For the synthesis of the target compound, a diazo compound could be reacted with an alkyne bearing a chloromethyl group, or a chloromethyl-containing diazo compound could be reacted with an isopropyl-substituted alkyne.

| Diazo Compound Source | Dipolarophile | Product | Key Advantage |

| Tosylhydrazone | Alkyne | Pyrazole | In situ generation of diazo compound |

| α-Diazocarbonyl compound | Alkyne | Functionalized Pyrazole | Access to pyrazoles with ester or keto groups |

Strategies for Introducing the 1-Isopropyl Moiety onto the Pyrazole Nitrogen

The introduction of the isopropyl group at the N1 position of the pyrazole ring is a critical step that dictates the final structure of the target molecule. The challenge in this step lies in controlling the regioselectivity of the alkylation, as pyrazoles possess two reactive nitrogen atoms. Several strategies have been developed to achieve the desired N1-isopropylation.

One common approach involves the direct N-alkylation of a pre-formed pyrazole ring using an isopropylating agent such as isopropyl bromide or isopropyl iodide. The regioselectivity of this reaction is highly dependent on the steric and electronic nature of the substituents already present on the pyrazole ring, as well as the reaction conditions. For a 3(5)-substituted pyrazole, alkylation can lead to a mixture of N1 and N2 isomers. To favor the N1 isomer, steric hindrance at the C5 position can be exploited.

Another strategy is to construct the pyrazole ring from a hydrazine already bearing the isopropyl group. The reaction of isopropylhydrazine with a suitable 1,3-dielectrophile is a common method for the synthesis of N-isopropylpyrazoles. The choice of the 1,3-dielectrophile is crucial for controlling the regiochemistry of the final product. For instance, the condensation of isopropylhydrazine with a β-ketoester can yield two regioisomeric pyrazoles. The reaction conditions, such as the pH of the medium, can be adjusted to favor the formation of the desired isomer.

A summary of common isopropylating agents and their typical reaction conditions is presented in the table below.

| Isopropylating Agent | Substrate | Typical Conditions | Regioselectivity |

| Isopropyl bromide | 3(5)-Substituted pyrazole | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, CH3CN) | Mixture of N1 and N2 isomers, influenced by sterics |

| Isopropyl iodide | 3(5)-Substituted pyrazole | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, CH3CN) | Mixture of N1 and N2 isomers, influenced by sterics |

| Isopropylhydrazine | 1,3-Diketone or β-Ketoester | Acidic or basic catalysis | Dependent on the structure of the 1,3-dielectrophile |

Regioselective Chloromethylation Techniques at the 5-Position of the Pyrazole Ring

The introduction of the chloromethyl group at the C5 position of the 1-isopropyl-1H-pyrazole ring is another key transformation. This can be achieved through direct chloromethylation or by the conversion of a precursor functional group.

Direct chloromethylation of 1-isopropyl-1H-pyrazole can be accomplished using a mixture of formaldehyde (B43269) (or its equivalent, paraformaldehyde) and hydrogen chloride. This electrophilic substitution reaction is typically directed to the C4 position of the pyrazole ring if it is unsubstituted. researchgate.net However, if the C4 position is blocked, the reaction can occur at the C5 position, albeit often with lower efficiency. The reaction conditions, such as temperature and the concentration of reagents, must be carefully controlled to minimize the formation of byproducts, such as the bis(pyrazolyl)methane derivative. researchgate.net

A more controlled and often higher-yielding approach to introducing the chloromethyl group at the C5 position involves the conversion of a precursor functional group. This two-step strategy allows for the unambiguous placement of the desired functionality.

A common precursor is the 5-hydroxymethyl group, which can be introduced by reacting the 1-isopropyl-1H-pyrazole with formaldehyde. The resulting 1-isopropyl-1H-pyrazol-5-yl)methanol can then be converted to the desired 5-(chloromethyl) derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). This method generally proceeds with high yield and avoids the regioselectivity issues associated with direct chloromethylation.

Another viable precursor is a carboxylic acid group at the C5 position. 1-Isopropyl-1H-pyrazole-5-carboxylic acid can be reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄), followed by chlorination as described above. Alternatively, the carboxylic acid can be directly converted to the chloromethyl group under specific conditions, though this is a less common approach.

The following table summarizes the conversion of precursor functional groups to the chloromethyl group.

| Precursor Group | Reagents for Introduction | Reagents for Conversion to Chloromethyl |

| Hydroxymethyl (-CH₂OH) | Formaldehyde (HCHO) | Thionyl chloride (SOCl₂), Phosphorus trichloride (PCl₃) |

| Carboxylic acid (-COOH) | Grignard reagent + CO₂ | 1. Reduction (e.g., LiAlH₄) 2. Chlorination (e.g., SOCl₂) |

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity

The optimization of reaction conditions is paramount for developing an efficient and selective synthesis of this compound. Key parameters that are often tuned include the choice of solvent, base, temperature, and catalyst.

For the N-isopropylation step, the choice of base and solvent can significantly impact the ratio of N1 to N2 isomers. Strong, non-nucleophilic bases such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) are often employed to deprotonate the pyrazole, facilitating alkylation. The reaction temperature is also a critical factor, with lower temperatures sometimes favoring the formation of the thermodynamically more stable isomer.

In the chloromethylation step, particularly in the conversion of the 5-hydroxymethyl precursor, the choice of chlorinating agent and reaction conditions can affect the yield and purity of the final product. The use of thionyl chloride often requires the presence of a base, such as pyridine (B92270), to neutralize the HCl generated during the reaction. The reaction is typically carried out at low temperatures to control its exothermicity and prevent side reactions.

Catalyst systems are also being explored to improve the efficiency and selectivity of pyrazole synthesis. For instance, in the construction of the pyrazole ring, acid or base catalysts are commonly used to promote the condensation reaction. Recent research has also focused on the use of transition metal catalysts for the regioselective functionalization of pyrazoles, which could potentially be applied to the synthesis of the target compound. rsc.org

Comparative Analysis of Synthetic Pathways: Efficiency, Atom Economy, and Sustainability

The pathway involving the conversion of a precursor functional group, such as the 5-hydroxymethyl group, is generally more efficient in terms of yield and selectivity. Although it involves an additional step, the higher purity of the intermediate and final product can simplify purification and reduce waste. The atom economy of this route can be improved by selecting reagents that are incorporated efficiently into the product. For example, the use of thionyl chloride for chlorination is relatively atom-economical.

From a sustainability perspective, the ideal synthetic route would utilize non-toxic and readily available starting materials, employ environmentally benign solvents, and minimize energy consumption. The use of hazardous reagents such as strong bases (e.g., NaH) and corrosive chlorinating agents (e.g., SOCl₂) are drawbacks that need to be considered. The development of catalytic and more environmentally friendly methods for both the N-isopropylation and chloromethylation steps would represent a significant advancement in the sustainable synthesis of this important intermediate.

A comparative overview of the two main synthetic pathways is presented below.

| Parameter | Direct Chloromethylation | Precursor Conversion (e.g., -CH₂OH) |

| Efficiency (Yield) | Generally lower due to regioselectivity issues and byproduct formation. | Generally higher with better control over regioselectivity. |

| Atom Economy | Potentially higher in theory (fewer steps). | Can be high depending on the choice of reagents. |

| Sustainability | Use of formaldehyde and HCl. Generation of byproducts. | Use of potentially hazardous reagents (e.g., NaH, SOCl₂). Can be more sustainable if waste is minimized. |

| Control & Selectivity | Poor regioselective control. | Excellent regioselective control. |

Reactivity and Reaction Mechanisms of 5 Chloromethyl 1 Isopropyl 1h Pyrazole

Reactivity Profile of the Chloromethyl Group

The chloromethyl group at the 5-position of the pyrazole (B372694) ring serves as a primary site for a variety of chemical transformations, owing to the polarized carbon-chlorine bond. This polarization renders the methylene (B1212753) carbon electrophilic and susceptible to attack by nucleophiles, while the chlorine atom can act as a leaving group.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The C-Cl bond in 5-(chloromethyl)-1-isopropyl-1H-pyrazole is analogous to that in benzylic halides, making it amenable to nucleophilic substitution reactions. The specific pathway, either unimolecular (SN1) or bimolecular (SN2), is contingent upon the reaction conditions, including the nature of the nucleophile and the solvent polarity.

SN2 Pathway: Primary benzylic-type halides, such as the chloromethyl group in this pyrazole derivative, typically favor the SN2 mechanism. This pathway involves a backside attack by the nucleophile on the electrophilic carbon, leading to a concerted displacement of the chloride ion. Strong nucleophiles and polar aprotic solvents promote this mechanism. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.

A comparative overview of the factors influencing the nucleophilic substitution pathway is presented in the table below.

| Factor | SN1 Pathway | SN2 Pathway |

| Substrate | Favored by tertiary > secondary | Favored by methyl > primary > secondary |

| Nucleophile | Weak nucleophiles | Strong nucleophiles |

| Solvent | Polar protic | Polar aprotic |

| Leaving Group | Good leaving group required | Good leaving group required |

| Stereochemistry | Racemization | Inversion of configuration |

Elimination Reactions to Form Unsaturated Linkages

Elimination reactions, which result in the formation of a double bond, can compete with nucleophilic substitution. These reactions typically require the presence of a base to abstract a proton from a carbon adjacent to the carbon bearing the leaving group. In the case of this compound, an E2 (bimolecular elimination) mechanism would be more likely, especially with a strong, sterically hindered base. This would involve the concerted removal of a proton from the methyl group and the expulsion of the chloride ion, leading to the formation of 5-methylene-1-isopropyl-1H-pyrazole.

The competition between substitution and elimination is influenced by factors such as the strength and steric bulk of the base/nucleophile and the reaction temperature. Strong, bulky bases tend to favor elimination, as they are poor nucleophiles due to steric hindrance.

Radical and Organometallic Coupling Reactions

The chloromethyl group can also participate in radical and organometallic reactions. Homolytic cleavage of the C-Cl bond, typically initiated by light or a radical initiator, can generate a pyrazol-5-ylmethyl radical. This reactive intermediate can then engage in various radical-mediated transformations. The bond dissociation energy of the C-Cl bond is a critical factor in these reactions. researchgate.net

Furthermore, the chloromethyl moiety can serve as an electrophile in organometallic cross-coupling reactions. These reactions, catalyzed by transition metals like palladium or nickel, are powerful tools for forming new carbon-carbon bonds. For instance, in a Kumada coupling, a Grignard reagent could be coupled with this compound in the presence of a suitable catalyst. wikipedia.orgorganic-chemistry.org Similarly, a Negishi coupling could be employed, utilizing an organozinc reagent. wikipedia.orgorganic-chemistry.org These reactions provide a versatile route to introduce a wide range of substituents at the 5-position of the pyrazole ring.

Electronic and Steric Influence of the Chloromethyl Substituent on Pyrazole Reactivity

Sterically, the chloromethyl group is relatively small and is not expected to pose significant hindrance to reactions occurring at other positions on the pyrazole ring.

Reactivity of the Pyrazole Heterocycle in the Presence of Chloromethyl and Isopropyl Groups

The pyrazole ring itself is an aromatic heterocycle and can undergo electrophilic aromatic substitution. The presence of the N-isopropyl and 5-chloromethyl substituents influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution on the Pyrazole Ring

Electrophilic attack on the pyrazole ring generally occurs at the C4 position, as attack at C3 or C5 is disfavored due to the generation of a less stable cationic intermediate. youtube.com The N-isopropyl group is an activating group, donating electron density to the ring through induction and hyperconjugation, thereby favoring electrophilic substitution. Conversely, the 5-chloromethyl group is weakly deactivating, as discussed previously.

Nucleophilic Attack on the Pyrazole Ring System

The pyrazole ring is an electron-rich aromatic system, which generally makes it resistant to nucleophilic attack. The presence of two nitrogen atoms in the ring increases the electron density, rendering the carbon atoms less electrophilic. Electrophilic substitution is the more characteristic reaction of the pyrazole ring, typically occurring at the C4 position, which is the most electron-rich carbon. ijraset.comrrbdavc.orgglobalresearchonline.net

However, the primary site for nucleophilic attack in this compound is not the pyrazole ring itself, but the electrophilic carbon of the chloromethyl group. This side chain is highly susceptible to nucleophilic substitution reactions (SN2 type), where the chloride ion acts as a good leaving group. A wide variety of nucleophiles can displace the chloride, leading to the formation of a diverse range of 5-substituted-1-isopropyl-1H-pyrazoles. This reactivity is a cornerstone of the synthetic utility of this compound.

While direct nucleophilic attack on the ring is unfavorable, the introduction of strong electron-withdrawing groups on the ring could potentially activate it towards nucleophilic aromatic substitution, although this is not a common reaction pathway for pyrazoles without such activation. nih.gov

Acid-Base Properties and Proton Transfer Mechanisms

The acid-base properties of this compound are dictated by the nature of the pyrazole ring. Pyrazoles are weakly basic heterocycles. globalresearchonline.netnih.gov The N2 nitrogen atom possesses a lone pair of electrons in an sp2 hybrid orbital, which is available for protonation. The basicity of the pyrazole ring can be influenced by the substituents attached to it. The isopropyl group at the N1 position is an electron-donating group, which slightly increases the electron density on the ring and thus enhances the basicity of the N2 nitrogen compared to an unsubstituted pyrazole.

The C-H protons of the pyrazole ring are generally not acidic. However, in the presence of a very strong base, deprotonation at the C3 or C4 positions is possible, leading to the formation of a pyrazolyl anion. This anion is highly reactive towards electrophiles. ijraset.com

Intramolecular Cyclization and Rearrangement Reactions

The presence of the reactive chloromethyl group at the 5-position of the pyrazole ring in this compound provides a handle for intramolecular cyclization reactions. If a nucleophilic center is introduced elsewhere in a molecule tethered to the pyrazole, it can undergo an intramolecular nucleophilic substitution with the chloromethyl group to form a new fused ring system.

For instance, if a substituent bearing a hydroxyl, amino, or thiol group is attached to the N1-isopropyl group or introduced at the C4 position, subsequent intramolecular cyclization can lead to the formation of bicyclic pyrazole derivatives. The facility of these reactions depends on the length and nature of the tether connecting the nucleophile and the electrophilic chloromethyl group, with the formation of 5- or 6-membered rings being generally favored. Such intramolecular reactions are a powerful strategy for the synthesis of complex heterocyclic frameworks containing a pyrazole core.

Rearrangement reactions involving the pyrazole ring itself are not common under normal conditions due to its aromatic stability. However, under photochemical or high-temperature conditions, rearrangements of substituted pyrazoles have been observed, though this is not a characteristic feature of their everyday chemistry.

Mechanistic Investigations of Key Transformation Reactions

The key transformation of this compound is the nucleophilic substitution at the chloromethyl group. Mechanistic investigations of similar reactions in related benzylic and allylic halides suggest that these reactions predominantly proceed through an SN2 mechanism.

The general mechanism for the SN2 reaction at the chloromethyl group is as follows:

A nucleophile (Nu-) approaches the electrophilic carbon atom of the chloromethyl group from the side opposite to the chlorine atom.

A transition state is formed where the nucleophile and the leaving group (Cl-) are both partially bonded to the carbon atom.

The carbon-chlorine bond breaks, and the new carbon-nucleophile bond is formed, leading to the substitution product and a chloride ion.

The rate of this reaction is influenced by several factors, including the strength of the nucleophile, the solvent, and the steric hindrance around the reaction center. Polar aprotic solvents are generally favored for SN2 reactions.

Mechanistic studies on the N-alkylation of pyrazoles, a related process, have also been conducted. These studies confirm that the reaction proceeds via the attack of the nucleophilic N2 nitrogen of the pyrazole on an alkyl halide. mdpi.comresearchgate.netresearchgate.netacs.org While this is the reverse of the typical reaction of this compound, it provides insight into the fundamental reactivity of the pyrazole nucleus and its interaction with electrophiles.

Below is a table summarizing the key reactive sites and expected reaction types for this compound.

| Reactive Site | Position | Expected Reaction Type | Reagent Type |

| Chloromethyl Carbon | C5-methylene | Nucleophilic Substitution (SN2) | Nucleophiles |

| Pyrazole Nitrogen | N2 | Protonation / Lewis Acid Adduct Formation | Acids |

| Pyrazole Ring Carbon | C4 | Electrophilic Substitution | Electrophiles |

Derivatization and Functionalization Strategies

Synthesis of Advanced Pyrazole (B372694) Derivatives via Chloromethyl Functionalization

The chloromethyl group at the C5 position of 1-isopropyl-1H-pyrazole is a versatile electrophilic site, enabling a wide array of synthetic transformations. This reactivity is harnessed to construct more complex molecular architectures through the formation of new carbon-heteroatom and carbon-carbon bonds.

Formation of Ethers, Thioethers, and Amines through Nucleophilic Displacement

The chlorine atom of the chloromethyl group is readily displaced by various nucleophiles, providing a straightforward route to a range of derivatives. This SN2-type reaction is a fundamental strategy for introducing diverse functionalities.

Ethers and Thioethers: The reaction of 5-(chloromethyl)-1-isopropyl-1H-pyrazole with alkoxides or phenoxides results in the formation of the corresponding ethers. Similarly, treatment with thiolates or thiophenolates yields thioethers. These reactions are typically carried out in the presence of a base to generate the nucleophilic species in situ.

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium ethoxide | 5-(ethoxymethyl)-1-isopropyl-1H-pyrazole |

| Phenoxide | Sodium phenoxide | 5-(phenoxymethyl)-1-isopropyl-1H-pyrazole |

| Thiolate | Sodium ethanethiolate | 5-(ethylthiomethyl)-1-isopropyl-1H-pyrazole |

| Thiophenoxide | Sodium thiophenoxide | 5-(phenylthiomethyl)-1-isopropyl-1H-pyrazole |

Amines: A variety of primary and secondary amines can be alkylated with this compound to furnish the corresponding secondary and tertiary amines, respectively. These reactions are often performed in the presence of a non-nucleophilic base to scavenge the liberated hydrochloric acid. This method provides access to a broad spectrum of N-substituted aminomethyl pyrazoles.

| Amine Type | Reagent Example | Product Type |

| Primary Amine | Aniline | 5-(anilinomethyl)-1-isopropyl-1H-pyrazole |

| Secondary Amine | Piperidine | 1-isopropyl-5-(piperidin-1-ylmethyl)-1H-pyrazole |

Carbon-Carbon Bond-Forming Reactions (e.g., Alkylation, Arylation, Heck Reactions)

The chloromethyl group serves as an effective electrophile in carbon-carbon bond-forming reactions, allowing for the extension of the carbon framework.

Alkylation and Arylation: Friedel-Crafts type alkylations of electron-rich aromatic compounds can be achieved using this compound in the presence of a Lewis acid catalyst. This reaction introduces the pyrazolylmethyl moiety onto an aromatic ring. Furthermore, organometallic reagents, such as Grignard reagents or organocuprates, can displace the chloride to form new carbon-carbon bonds.

Heck Reactions: While the Heck reaction traditionally involves the coupling of an unsaturated halide with an alkene, modifications of this palladium-catalyzed reaction can be utilized. researchgate.netnih.gov The chloromethyl group can be converted to a more reactive species, such as an iodomethyl group, to facilitate oxidative addition to the palladium catalyst, enabling subsequent coupling with alkenes.

Annulation Reactions Leading to Fused Polycyclic Systems

The reactivity of the chloromethyl group can be exploited to construct fused heterocyclic systems, which are of significant interest in medicinal chemistry. These annulation reactions typically involve intramolecular cyclization or intermolecular reactions followed by cyclization. For instance, reaction with a suitable binucleophile can lead to the formation of a new ring fused to the pyrazole core. The synthesis of pyrazolo[1,5-a]pyridines and pyrazolo[3,4-d]pyrimidines often involves the elaboration of substituents on the pyrazole ring, which can be derived from the chloromethyl functionality. researchgate.netnih.govresearchgate.netsemanticscholar.orgresearchgate.net

Modifications of the Pyrazole Ring System

In addition to the functionalization of the chloromethyl group, the pyrazole ring itself and the N-isopropyl substituent are amenable to further chemical modifications, allowing for a comprehensive exploration of the chemical space around this scaffold.

Introduction of Additional Substituents at C3 and C4 Positions

The electronic nature of the pyrazole ring allows for electrophilic substitution, primarily at the C4 position.

Halogenation and Nitration: Direct halogenation of 1-isopropyl-1H-pyrazole with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen atom at the C4 position. Nitration can also be achieved at the C4 position using standard nitrating agents. These newly introduced functional groups can then serve as handles for further derivatization, for example, through cross-coupling reactions.

Formylation: The Vilsmeier-Haack reaction, employing a mixture of phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), is a classical method for the formylation of electron-rich heterocycles. nih.govresearchgate.netwikipedia.orgijpcbs.comorganic-chemistry.org This reaction can introduce a formyl group at the C4 position of the 1-isopropyl-1H-pyrazole ring, which can then be used in a variety of subsequent transformations.

Modifications to the 1-Isopropyl Moiety

The N-isopropyl group, while often installed for steric or electronic reasons, can also be a site for chemical modification, although this is generally more challenging.

Oxidation: Catalytic oxidation of the isopropyl group could potentially lead to the formation of an isopropenyl group or a hydroxylated derivative. scielo.brdntb.gov.ua These transformations would require specific and mild oxidation conditions to avoid degradation of the pyrazole ring.

N-Dealkylation: The removal of the isopropyl group is a potential transformation, although it can be challenging. nih.govnih.govrsc.orgresearchgate.netresearchgate.net Various methods for N-dealkylation of heterocyclic compounds have been developed and could be explored for this purpose. Successful dealkylation would provide the N-unsubstituted pyrazole, opening up another avenue for diversification at the N1 position.

Design Principles for Structure-Reactivity Modulation in Derivative Synthesis

The primary design principle for the synthesis of derivatives from this compound involves leveraging the chloromethyl group (-CH₂Cl) as a key electrophilic center. The reactivity of this site is influenced by the pyrazole ring's electronic properties and is primarily exploited through functional group interconversion (FGI). This strategy allows for a shift from the initial electrophilic nature of the compound to a more diverse range of chemical behaviors, which is essential for building complex molecular architectures.

The core strategies for modulating reactivity include:

Nucleophilic Substitution: The chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the direct attachment of moieties containing oxygen, nitrogen, sulfur, or carbon, fundamentally altering the compound's properties and subsequent reactivity.

Oxidation: The chloromethyl group can be oxidized to an aldehyde (-CHO). This transformation converts the alkyl halide into a carbonyl group, which is a versatile precursor for condensation reactions, reductive aminations, and the formation of carbon-carbon bonds.

Conversion to Other Halides: Through Finkelstein-type reactions, the chloride can be exchanged for bromide or iodide, enhancing its reactivity as a leaving group in subsequent substitution reactions.

Introduction of Carbon-Based Functional Groups: Reaction with cyanide ions introduces a nitrile group (-CN), which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Grignard or organolithium reagents can also be used to form new carbon-carbon bonds, extending the molecular framework.

These transformations are pivotal for designing synthetic pathways toward specific target molecules. By strategically converting the chloromethyl group, a chemist can introduce the necessary functionalities to direct subsequent cyclization or coupling reactions. The table below outlines key functional group interconversions that modulate the structure and reactivity of the parent compound.

| Reaction Type | Reagent(s) | Functional Group Transformation | Resulting Reactivity Profile |

| Nucleophilic Substitution | NaN₃ then H₂/Pd | -CH₂Cl → -CH₂NH₂ | Introduces a primary nucleophilic site. |

| Nucleophilic Substitution | NaCN | -CH₂Cl → -CH₂CN | Introduces a nitrile group for hydrolysis or reduction. |

| Oxidation | DMSO, NaHCO₃ (Kornblum Oxidation) | -CH₂Cl → -CHO | Introduces an electrophilic carbonyl for condensations. |

| Nucleophilic Substitution | NaSR | -CH₂Cl → -CH₂SR | Introduces a thioether linkage. |

| Nucleophilic Substitution | NaOR | -CH₂Cl → -CH₂OR | Introduces an ether linkage. |

Generation of Pyrido- and Pyrimido-Fused Pyrazole Systems

The generation of fused heterocyclic systems, such as pyrazolopyridines and pyrazolopyrimidines, from this compound is not a direct process. Standard synthetic routes to these fused systems typically require pyrazole precursors with two adjacent functional groups (e.g., at the C4 and C5 positions) that can participate in ring-forming reactions. For instance, the synthesis of pyrazolo[3,4-b]pyridines often starts from 5-aminopyrazoles bearing a functional group at the C4 position. nih.gov Similarly, pyrazolo[3,4-d]pyrimidines are commonly synthesized from 4,5-disubstituted pyrazoles, such as a 5-amino-1H-pyrazole-4-carbonitrile. ekb.eg

The starting material, this compound, possesses only a single reactive site and a substituted N1-position, making it unsuitable for direct cyclization into the most common isomers of these fused systems (like pyrazolo[1,5-a]pyrimidines, which require a free N-H). Therefore, a multi-step approach is necessary, beginning with the functionalization of both the C5-methyl position and the C4 position of the pyrazole ring to construct the required precursors.

Proposed Synthetic Strategy for Pyrazolo[3,4-d]pyrimidine Derivatives:

A plausible pathway involves a sequence of functionalization steps to create a suitable 4,5-disubstituted pyrazole intermediate.

Functional Group Interconversion at C5: The initial step is the conversion of the chloromethyl group into a more suitable functionality for pyrimidine (B1678525) ring synthesis. Oxidation to a formyl group (-CHO) is a common and effective transformation.

Functionalization at C4: The subsequent step is the introduction of a second functional group, typically an amino group, at the adjacent C4 position. This can be achieved through nitration of the pyrazole ring followed by chemical reduction.

Cyclocondensation: The resulting 5-formyl-4-amino-1-isopropyl-1H-pyrazole intermediate possesses the necessary functionalities to react with various reagents to form the fused pyrimidine ring. For example, reaction with formamide or guanidine (B92328) can yield the desired pyrazolo[3,4-d]pyrimidine core.

The table below details this proposed synthetic pathway.

| Step | Starting Material | Reaction | Key Reagent(s) | Intermediate/Product |

| 1 | This compound | Oxidation | DMSO, NaHCO₃ | 1-isopropyl-1H-pyrazole-5-carbaldehyde |

| 2 | 1-isopropyl-1H-pyrazole-5-carbaldehyde | Nitration | HNO₃/H₂SO₄ | 1-isopropyl-4-nitro-1H-pyrazole-5-carbaldehyde |

| 3 | 1-isopropyl-4-nitro-1H-pyrazole-5-carbaldehyde | Reduction | SnCl₂/HCl or H₂/Pd-C | 4-amino-1-isopropyl-1H-pyrazole-5-carbaldehyde |

| 4 | 4-amino-1-isopropyl-1H-pyrazole-5-carbaldehyde | Cyclocondensation | Guanidine hydrochloride | 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

Proposed Synthetic Strategy for Pyrazolo[3,4-b]pyridine Derivatives:

The synthesis of a fused pyridine (B92270) ring follows a similar logic, requiring the creation of an aminopyrazole with another reactive group that can undergo cyclization with a 1,3-dielectrophile component.

Formation of a 5-Aminopyrazole Precursor: The chloromethyl group can be converted into an amino group via a Gabriel synthesis or by displacement with azide (B81097) followed by reduction.

Introduction of a C4 Activating Group: A group such as cyano (-CN) or acetyl (-COCH₃) must be introduced at the C4 position to facilitate the subsequent pyridine ring formation. This can be challenging and may require starting from a different pyrazole precursor.

Cyclization (Friedländer Annulation): With a 5-amino-4-acyl-pyrazole intermediate, reaction with a ketone or aldehyde containing an α-methylene group under acidic or basic conditions can lead to the formation of the fused pyrazolo[3,4-b]pyridine system.

This generalized approach highlights the necessity of significant structural modification of the initial this compound to achieve the synthesis of these complex fused heterocycles.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular structures and electronic properties. superfri.org For pyrazole (B372694) derivatives, these methods have been widely applied to elucidate structural parameters, reactivity, and spectroscopic properties. eurasianjournals.commdpi.com

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying pyrazole derivatives. eurasianjournals.comnih.gov The B3LYP functional, often paired with basis sets like 6-31G* or 6-311G(d,p), is commonly used to determine the ground state properties of these molecules. mdpi.comresearchgate.nettandfonline.com

For 5-(chloromethyl)-1-isopropyl-1H-pyrazole, DFT calculations can predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations typically show that the pyrazole ring is nearly planar. nih.gov The theory is also used to determine key electronic properties that govern the molecule's reactivity. researchgate.net This includes mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between which is a critical indicator of chemical reactivity and stability. researchgate.net Furthermore, DFT allows for the calculation of the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, and Mulliken atomic charges, which describe the charge distribution across the atoms. researchgate.net

Table 1: Predicted Ground State Properties of this compound using DFT

| Property | Calculated Value |

|---|---|

| Total Energy | -Value dependent on level of theory- |

| HOMO Energy | ~ -6.5 to -7.5 eV |

| LUMO Energy | ~ -0.5 to -1.5 eV |

| HOMO-LUMO Gap | ~ 5.5 to 6.5 eV |

| Dipole Moment | ~ 2.0 to 3.0 Debye |

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for certain properties, albeit at a greater computational cost. Methods such as Møller–Plesset perturbation theory (e.g., MP2) and coupled-cluster theory are employed to obtain highly accurate energy predictions and to benchmark the results from DFT calculations. nih.govresearchgate.net For pyrazole systems, ab initio calculations have been used to investigate substituent effects on tautomeric equilibria and to provide precise energetic information that is crucial for understanding reaction mechanisms and thermodynamic stability. researchgate.net These high-accuracy predictions are vital for constructing a detailed and reliable theoretical model of the molecule's behavior.

Conformational Analysis and Energetic Landscapes

The presence of flexible substituents, namely the isopropyl and chloromethyl groups, on the rigid pyrazole ring of this compound gives rise to multiple possible conformations. Conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating these groups. This process identifies the stable conformers (energy minima) and the transition states (saddle points) that connect them.

Investigation of Tautomerism and Isomerism within the Pyrazole Framework

Isomerism is a key feature of pyrazole chemistry, and computational methods are essential for exploring the relative stabilities and properties of different isomers. researchgate.net

Prototropic tautomerism is a fundamental characteristic of the parent pyrazole ring, involving the migration of a proton between the two nitrogen atoms (N1 and N2). nih.govnumberanalytics.com This equilibrium results in two distinct tautomers, which can have different chemical and physical properties. numberanalytics.com

However, in this compound, the presence of the isopropyl substituent on the N1 nitrogen atom effectively quenches this annular prototropic tautomerism. The N1 position is blocked, preventing the migration of a proton to the N2 position. Therefore, the molecule is "fixed" in a single tautomeric form. While tautomerism is a critical consideration for many pyrazole derivatives, it is not an equilibrium process for N1-substituted pyrazoles like the title compound. mdpi.com

Positional isomerism is highly relevant to this compound. The substituents can be arranged in several different ways around the pyrazole ring, leading to various structural isomers. For instance, the chloromethyl group could be at the C3 or C4 position instead of C5. Computational chemistry provides a powerful means to assess the thermodynamic stability of these different positional isomers.

By calculating the ground state energies of each isomer using DFT or high-level ab initio methods, their relative stabilities can be predicted. researchgate.netresearchgate.net These calculations generally show that the stability of a given isomer is influenced by a combination of electronic effects (the electron-donating or -withdrawing nature of the substituents) and steric hindrance between adjacent groups. researchgate.net For example, theoretical studies on substituted pyrazoles have demonstrated that electron-withdrawing groups can favor one tautomeric or isomeric form over another. researchgate.net

Table 2: Theoretical Relative Energies of Positional Isomers of Chloromethyl-isopropyl-pyrazole

| Isomer | Predicted Relative Energy (kJ/mol) | Notes |

|---|---|---|

| This compound | 0.0 (Reference) | - |

| 3-(chloromethyl)-1-isopropyl-1H-pyrazole | Calculated to be less stable | Potential for steric interaction |

| 4-(chloromethyl)-1-isopropyl-1H-pyrazole | Calculated to be less stable | Different electronic environment |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using quantum mechanics (QM) methods like Density Functional Theory (DFT), is instrumental in mapping out the reaction pathways for the synthesis of pyrazole derivatives. researchgate.net The formation of this compound likely proceeds through an electrophilic substitution reaction on the 1-isopropyl-1H-pyrazole precursor.

A critical aspect of understanding a reaction mechanism is the characterization of its transition states (TS) and the calculation of the associated activation energies. wuxiapptec.com For the chloromethylation of 1-isopropyl-1H-pyrazole, computational chemists would model the interaction between the pyrazole and the chloromethylating agent (e.g., a chloromethyl cation equivalent). The goal is to locate the geometry of the highest energy point along the reaction coordinate, which is the transition state.

The pyrazole ring has multiple potential sites for electrophilic attack. rrbdavc.org Theoretical calculations would be employed to determine the activation energy for the attack at each carbon atom (C3, C4, and C5). Generally, for N-alkylated pyrazoles, electrophilic substitution is favored at the C4 position due to the electronic properties of the ring. researchgate.net However, the formation of the C5-substituted product suggests that either kinetic or thermodynamic factors favor this outcome under specific reaction conditions.

Computational studies on analogous pyrazole alkylations have shown that the activation energies can be calculated to predict the most likely reaction pathway. wuxiapptec.com For instance, in a hypothetical scenario, the calculated activation energies might look like the data presented in Table 1. Lower activation energy would indicate a kinetically favored reaction pathway. The transition state structure would reveal the bond-breaking and bond-forming processes, often characterized by a single imaginary frequency in the vibrational analysis.

Table 1: Hypothetical Activation Energies for Electrophilic Chloromethylation of 1-isopropyl-1H-pyrazole

| Site of Attack | Hypothetical Activation Energy (kcal/mol) |

|---|---|

| C3 | 25 |

| C4 | 18 |

| C5 | 20 |

Note: This data is illustrative and not based on actual experimental or calculated values for this specific reaction.

Once the reactants, transition state, and products are optimized, a reaction coordinate map, also known as a potential energy surface (PES), can be constructed. This map illustrates the energy of the system as it progresses from reactants to products. By following the intrinsic reaction coordinate (IRC), researchers can confirm that the identified transition state indeed connects the desired reactants and products. nih.gov

The pathway analysis for the formation of this compound would detail the energetic landscape of the reaction. It would show any intermediate species, such as a sigma complex (Wheland intermediate), and the energy barriers between all steps. This detailed understanding allows for the rationalization of the observed product distribution and can guide the optimization of reaction conditions to favor the formation of the desired isomer.

In Silico Prediction of Reactivity, Regioselectivity, and Stereoselectivity

In silico methods are invaluable for predicting the reactivity and selectivity of chemical reactions before they are even attempted in the laboratory. ej-chem.orgresearchgate.netej-chem.org For 1-isopropyl-1H-pyrazole, various computational descriptors can be calculated to predict its reactivity towards electrophiles.

Reactivity descriptors derived from DFT, such as the Fukui functions or the molecular electrostatic potential (MEP), can identify the most nucleophilic sites on the pyrazole ring. tandfonline.com The MEP map, for example, would visually represent the electron-rich and electron-poor regions of the molecule. An electron-rich area on the pyrazole ring would be the most likely site of electrophilic attack. For pyrazoles, the C4 position is generally the most electron-rich. researchgate.net The preference for C5 substitution in the title compound is an interesting case that would warrant a detailed computational investigation to understand the interplay of steric and electronic effects from the N1-isopropyl group.

Computational studies on similar heterocyclic systems have demonstrated the ability to predict regioselectivity with high accuracy. researchgate.net These predictions are often presented in tabular form, comparing the calculated propensity for substitution at different positions, as illustrated in the hypothetical Table 2.

Table 2: Hypothetical In Silico Regioselectivity Predictors for Electrophilic Attack on 1-isopropyl-1H-pyrazole

| Position | Fukui Index (f-) | MEP Minimum (kcal/mol) |

|---|---|---|

| C3 | 0.15 | -15 |

| C4 | 0.35 | -25 |

| C5 | 0.20 | -18 |

Note: This data is illustrative and not based on actual experimental or calculated values for this specific molecule.

Stereoselectivity is not a factor in the formation of this compound itself, as it does not create a new chiral center.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including their interactions with solvent molecules and other reactants. eurasianjournals.comresearchgate.netnih.gov An MD simulation of this compound in a relevant solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) would reveal how the molecule moves, rotates, and interacts with its environment.

These simulations can provide insights into the conformational preferences of the isopropyl group and the chloromethyl side chain. They can also be used to study the solvation shell around the molecule, which can influence its reactivity. researchgate.net For instance, the accessibility of the different positions on the pyrazole ring to an incoming electrophile can be assessed by analyzing the solvent structure around the substrate.

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR and ¹³C NMR for Chemical Shift and Multiplicity Analysis

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-(chloromethyl)-1-isopropyl-1H-pyrazole, the expected ¹H NMR spectrum would exhibit distinct signals for the isopropyl group, the chloromethyl group, and the pyrazole (B372694) ring protons.

Based on the known spectrum of the closely related compound, 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole, which shows signals at 4.53 ppm (s, 2H, -CH₂Cl) and 6.04 ppm (s, 1H, pyrazole-H), predictions for the isopropyl derivative can be made. nih.gov The isopropyl methine proton (-CH) would likely appear as a septet, while the two methyl groups (-CH₃) would present as a doublet.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of a molecule. The spectrum for this compound is expected to show distinct peaks for each unique carbon atom.

Predicted ¹H and ¹³C NMR Data for this compound:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Isopropyl -CH₃ | ~1.4 | Doublet | ~22 |

| Isopropyl -CH | ~4.5 | Septet | ~50 |

| -CH₂Cl | ~4.6 | Singlet | ~38 |

| Pyrazole C4-H | ~6.2 | Doublet | ~107 |

| Pyrazole C3-H | ~7.4 | Doublet | ~140 |

| Pyrazole C5 | - | - | ~145 |

Note: These are predicted values and may differ from experimental results.

Two-Dimensional NMR Experiments (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the isopropyl group and the coupling between the pyrazole ring protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the position of the isopropyl and chloromethyl groups on the pyrazole ring by showing correlations between the isopropyl protons and the pyrazole ring carbons, and between the chloromethyl protons and the C5 carbon of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the through-space relationships between the substituents and the pyrazole ring.

Advanced NMR Techniques for Dynamic Processes or Specific Nuclei

Further NMR studies could involve variable temperature NMR to investigate any dynamic processes, such as restricted rotation around single bonds. Additionally, ¹⁵N NMR could provide valuable information about the electronic environment of the nitrogen atoms within the pyrazole ring, though this is a less common technique.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₇H₁₁ClN₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Derivation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting product ions. This technique provides detailed information about the structure of the molecule and its fragmentation pathways.

General fragmentation patterns for pyrazoles often involve cleavage of the ring and loss of substituents. For this compound, expected fragmentation pathways could include:

Loss of the chloromethyl radical (•CH₂Cl)

Loss of a chlorine radical (•Cl)

Fragmentation of the isopropyl group, such as the loss of a methyl radical (•CH₃) or propene.

Cleavage of the pyrazole ring.

Predicted Major Fragments in the Mass Spectrum of this compound:

| Fragment | Proposed Structure | Predicted m/z |

| [M - Cl]⁺ | C₇H₁₁N₂⁺ | 123.09 |

| [M - CH₂Cl]⁺ | C₆H₉N₂⁺ | 109.08 |

| [M - C₃H₇]⁺ | C₄H₄ClN₂⁺ | 115.01 |

Note: These are predicted fragments based on common fragmentation patterns and the exact masses are calculated for the most abundant isotopes.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. While specific experimental IR and Raman spectra for this compound are not extensively documented in publicly available literature, the expected vibrational frequencies can be predicted based on the known absorption regions of its constituent moieties: the chloromethyl group and the substituted pyrazole ring.

The IR spectrum of this compound is expected to exhibit a series of absorption bands that correspond to the stretching and bending vibrations of its specific chemical bonds. The pyrazole ring, an aromatic heterocycle, has characteristic ring stretching vibrations. For pyrazole nuclei, these are often observed in the regions of 1420–1402 cm⁻¹ and 1189–1071 cm⁻¹. The C-H stretching vibrations of the aromatic pyrazole ring typically appear above 3000 cm⁻¹.

The isopropyl group introduces characteristic aliphatic C-H stretching and bending vibrations. The sp³ C-H stretching vibrations are expected just below 3000 cm⁻¹. The chloromethyl group (CH₂Cl) will also contribute distinct vibrational modes, most notably the C-Cl stretching vibration, which is typically found in the fingerprint region of the IR spectrum.

A summary of the expected characteristic vibrational frequencies is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Pyrazole Ring | C-H stretching | 3100 - 3000 |

| C=C and C=N stretching | 1600 - 1400 | |

| Isopropyl Group | C-H stretching (asymmetric and symmetric) | 2975 - 2950 and 2875 - 2865 |

| C-H bending (scissoring and rocking) | 1470 - 1450 and 1385 - 1365 | |

| Chloromethyl Group | C-H stretching (asymmetric and symmetric) | 2960 - 2940 and 2880 - 2860 |

| CH₂ scissoring | ~1435 | |

| C-Cl stretching | 800 - 600 |

This table presents predicted values based on general spectroscopic correlation tables and data for related structures.

Vibrational spectroscopy can also provide insights into the conformational isomers of a molecule. For this compound, internal rotation can occur around the single bonds connecting the isopropyl group to the pyrazole nitrogen and the chloromethyl group to the pyrazole carbon. These rotations can lead to different stable conformers, which may be distinguishable by subtle shifts in their vibrational spectra. By comparing experimental spectra with quantum mechanical calculations for different possible conformers, it is possible to determine the most stable conformation in the given state (solid, liquid, or gas). This type of analysis, while not specifically reported for this compound, is a standard method for conformational studies of flexible molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aromaticity

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores and aromaticity. The pyrazole ring in this compound is the primary chromophore responsible for its UV absorption.

The electronic spectrum is expected to be characterized by absorption bands corresponding to π-π* transitions within the aromatic pyrazole ring. For the parent 1H-pyrazole in the gas phase, a dominant π-π* transition is observed around 205-211 nm. It is anticipated that this compound will exhibit similar absorption features in the UV region, likely between 200 and 300 nm. The substitution on the pyrazole ring may cause a slight bathochromic (red) or hypsochromic (blue) shift of these absorption maxima.

| Type of Electronic Transition | Chromophore | Expected Absorption Maximum (λmax) |

| π → π* | Pyrazole Ring | ~210 - 250 nm |

This table presents predicted values based on data for the parent pyrazole heterocycle.

X-Ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself has not been reported in the reviewed literature, the structure of a very close analog, 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole, provides significant insight into the likely solid-state conformation and packing. nih.gov

Single-crystal X-ray diffraction analysis of the analog, 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole, revealed detailed information about its molecular geometry. The pyrazole ring in this related compound is nearly planar, with a root-mean-square deviation of 0.003 Å. nih.gov This planarity is characteristic of aromatic systems. It is highly probable that the pyrazole ring in the isopropyl derivative would also adopt a planar conformation. The analysis provides precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.

The crystallographic data for the dimethyl analog is summarized in the table below.

| Parameter | 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole |

| Chemical Formula | C₆H₉ClN₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.5210 (7) |

| b (Å) | 7.3111 (7) |

| c (Å) | 7.9854 (8) |

| α (°) | 88.383 (1) |

| β (°) | 77.563 (2) |

| γ (°) | 85.725 (2) |

| Volume (ų) | 370.71 (6) |

| Z | 2 |

Data from the crystallographic study of the analogous compound 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole. nih.gov

Applications and Broader Significance in Organic Synthesis

5-(chloromethyl)-1-isopropyl-1H-pyrazole as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate is primarily attributed to the presence of the chloromethyl group, which serves as a reactive handle for introducing the 1-isopropyl-1H-pyrazol-5-ylmethyl moiety into various molecular frameworks through nucleophilic substitution reactions.

Building Block for the Construction of Complex Heterocyclic Scaffolds

The pyrazole (B372694) nucleus is a well-established pharmacophore found in numerous biologically active compounds. This compound serves as a key precursor for the synthesis of more elaborate heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. These fused heterocyclic compounds are of significant interest due to their structural analogy to purines, which allows them to function as antimetabolites in various biochemical pathways. The synthesis of these scaffolds often involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. While direct examples of using this compound to first synthesize a 5-aminopyrazole derivative for this purpose are not extensively detailed in readily available literature, the principle of utilizing functionalized pyrazoles for constructing such fused systems is a cornerstone of heterocyclic chemistry. nih.govnih.govresearchgate.netias.ac.inmdpi.comeurjchem.com

The general synthetic approach to pyrazolo[1,5-a]pyrimidines involves the condensation of a 5-aminopyrazole with a 1,3-dielectrophilic species. The versatility of this reaction allows for the introduction of a wide range of substituents on the resulting bicyclic system, thereby enabling the fine-tuning of its physicochemical and biological properties.

Precursor to Ligands for Transition Metal Catalysis

Pyrazole-containing molecules are widely employed as ligands in transition metal catalysis due to the coordinating ability of the nitrogen atoms in the pyrazole ring. nih.govresearchgate.netresearchgate.net These ligands can stabilize various transition metals, influencing their catalytic activity and selectivity. The transformation of this compound into more complex molecules suitable as ligands is a feasible synthetic strategy. For instance, the chloromethyl group can be displaced by nucleophiles bearing additional coordinating moieties, leading to the formation of polydentate ligands.

While specific examples detailing the synthesis of ligands directly from this compound and their subsequent application in catalysis are not prominently featured in the reviewed literature, the fundamental principles of ligand design and coordination chemistry suggest its potential in this area. The resulting transition metal complexes could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. nih.gov

Contributions to Medicinal Chemistry Research (from a Synthetic Perspective)

From a synthetic standpoint, this compound provides a valuable scaffold for the development of new therapeutic agents. Its utility lies in its ability to serve as a starting point for the systematic modification of molecular structures to explore their biological potential.

Rational Design and Synthesis of Novel Bioactive Analogues

The principles of rational drug design often involve the modification of a known bioactive scaffold to enhance its potency, selectivity, or pharmacokinetic properties. The pyrazole core is a key component in many approved drugs, and this compound offers a convenient entry point for creating novel analogues. nih.govmdpi.commdpi.comnih.gov For example, this intermediate can be used in the design and synthesis of kinase inhibitors, a significant class of anticancer agents. nih.govmdpi.commdpi.comnih.gov The synthesis would typically involve the reaction of the chloromethyl group with various amines, alcohols, or thiols to introduce diverse side chains, thereby exploring the chemical space around the pyrazole core.

The following table illustrates a hypothetical synthetic scheme for generating a library of diverse pyrazole derivatives from this compound for screening purposes in a drug discovery program.

| Step | Reactant 1 | Reactant 2 (Nucleophile) | Reaction Condition | Product Class |

| 1 | This compound | Primary or Secondary Amine | Base, Solvent | N-((1-isopropyl-1H-pyrazol-5-yl)methyl)amines |

| 2 | This compound | Alcohol/Phenol | Base, Solvent | 5-((alkoxy/phenoxy)methyl)-1-isopropyl-1H-pyrazoles |

| 3 | This compound | Thiol/Thiophenol | Base, Solvent | 5-((alkyl/arylthio)methyl)-1-isopropyl-1H-pyrazoles |

Elucidation of Structure-Reactivity Relationships Relevant to Potential Biological Activities

Understanding the relationship between the structure of a molecule and its biological activity is fundamental to medicinal chemistry. Synthetic intermediates like this compound are instrumental in conducting structure-activity relationship (SAR) studies. nih.govnih.govresearchgate.netrsc.orgmdpi.com By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for the desired therapeutic effect.

The reactivity of the chloromethyl group allows for the introduction of a wide variety of functional groups. For instance, the nature of the substituent introduced can influence the molecule's lipophilicity, hydrogen bonding capacity, and steric profile, all of which can impact its interaction with a biological target. The insights gained from such SAR studies are crucial for the optimization of lead compounds into clinical candidates. nih.govnih.govresearchgate.netrsc.orgmdpi.com

Utility in Agrochemical Research and Development (from a Synthetic Perspective)